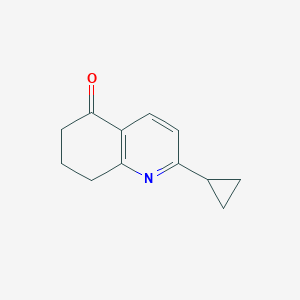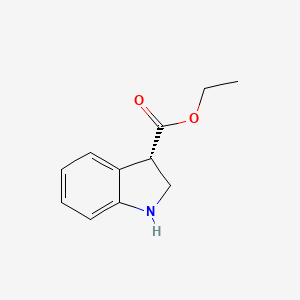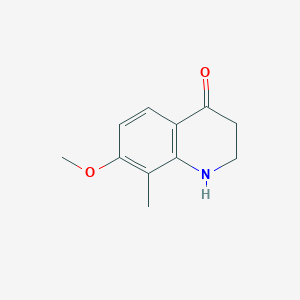
7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an ortho-aminobenzaldehyde with a ketone.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is used as a building block for synthesizing more complex molecules.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including their use as antimalarial, antibacterial, and anticancer agents.
Industry
Industrially, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, quinoline derivatives interact with various molecular targets, such as enzymes and receptors, to exert their effects. These interactions can disrupt cellular processes, leading to the desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Chloroquine: A well-known antimalarial drug.
Uniqueness
7-methoxy-8-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
7-methoxy-8-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-4,12H,5-6H2,1-2H3 |
Clave InChI |
DEDCWASLHSIIBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1NCCC2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


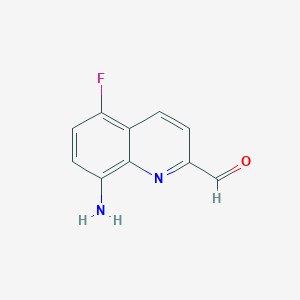
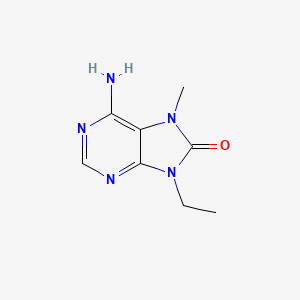
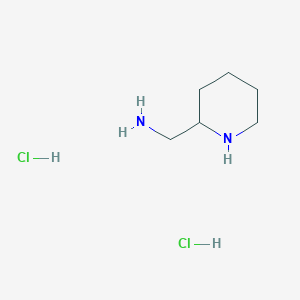




![(7-Methoxy-2-methylpyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11905103.png)

